Cas no 68729-09-9 (Oct-2-enonic acid, 2,3,5-trideoxy-2-methyl-6-C-methyl-8-O-(7-oxo-7H-furo[3,2-g][1]benzopyran-9-yl)-, γ-lactone)

Oct-2-enonic acid, 2,3,5-trideoxy-2-methyl-6-C-methyl-8-O-(7-oxo-7H-furo[3,2-g][1]benzopyran-9-yl)-, γ-lactone structure
68729-09-9 structure
Product Name:Oct-2-enonic acid, 2,3,5-trideoxy-2-methyl-6-C-methyl-8-O-(7-oxo-7H-furo[3,2-g][1]benzopyran-9-yl)-, γ-lactone
CAS-nummer:68729-09-9
MF:C21H20O8
MW:400.378706932068
CID:525930
Update Time:2024-03-01

Oct-2-enonic acid, 2,3,5-trideoxy-2-methyl-6-C-methyl-8-O-(7-oxo-7H-furo[3,2-g][1]benzopyran-9-yl)-, γ-lactone Chemische en fysische eigenschappen

Naam en identificatie

    • Oct-2-enonic acid,2,3,5-trideoxy-2-methyl-6-C-methyl-8-O-(7-oxo-7H-furo[3,2-g][1]benzopyran-9-yl)-,g-lactone
    • 7H-Furo[3,2-g][1]benzopyran,oct-2-enonic acid deriv.
    • Indicolactonediol
    • Indicolactonedial
    • CID 101642155
    • Oct-2-enonic acid, 2,3,5-trideoxy-2-methyl-6-C-methyl-8-O-(7-oxo-7H-furo[3,2-g][1]benzopyran-9-yl)-, γ-lactone
    • Inchi: 1S/C21H20O8/c1-11-7-14(28-20(11)24)9-21(2,25)15(22)10-27-19-17-13(5-6-26-17)8-12-3-4-16(23)29-18(12)19/h3-8,14-15,22,25H,9-10H2,1-2H3
    • InChI-sleutel: AJEDMWQPEGCRLJ-UHFFFAOYSA-N
    • LACHT: OC(C)(C(COC1C2=C(C=CC(=O)O2)C=C2C=COC=12)O)CC1C=C(C)C(=O)O1

Berekende eigenschappen

  • Exacte massa: 400.116
  • Monoisotopische massa: 400.116
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 6
  • Complexiteit: 730
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.6
  • Topologisch pooloppervlak: 115

Experimentele eigenschappen

  • Dichtheid: 1.414±0.06 g/cm3(Predicted)
  • Kookpunt: 698.8±55.0 °C(Predicted)
  • pka: 13.61±0.29(Predicted)
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